REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH:13]([C:16]([CH3:18])=O)([CH3:15])[CH3:14]>>[CH3:18][C:16]1[C:13]([CH3:15])([CH3:14])[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:1]=1
|
Name
|
|
Quantity
|
1.91 mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.35 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
CUSTOM
|
Details
|
were metered in in the course of 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C1(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273.8 g | |
YIELD: PERCENTYIELD | 98.2% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |